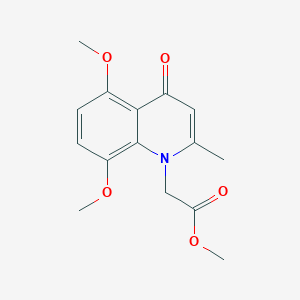

Methyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate

CAS No.:

Cat. No.: VC15890870

Molecular Formula: C15H17NO5

Molecular Weight: 291.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17NO5 |

|---|---|

| Molecular Weight | 291.30 g/mol |

| IUPAC Name | methyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1-yl)acetate |

| Standard InChI | InChI=1S/C15H17NO5/c1-9-7-10(17)14-11(19-2)5-6-12(20-3)15(14)16(9)8-13(18)21-4/h5-7H,8H2,1-4H3 |

| Standard InChI Key | ROOLDFSTDSXNCC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)C2=C(C=CC(=C2N1CC(=O)OC)OC)OC |

Introduction

Chemical Identity and Formula

Methyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a quinoline derivative with the molecular formula and a molecular weight of 291.303 g/mol . It is also known by the synonyms ZINC40175634, AKOS005199587, BB 0241235, and (5,8-Dimethoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid methyl ester . The compound has 0 hydrogen bond donors and 6 hydrogen bond acceptors .

Synthesis

The synthesis of Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate, a related compound, involves multiple steps with careful control of reaction conditions like temperature, solvent choice, and reaction time to ensure high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are typically employed to confirm the structure.

Potential Applications

2-(5,8-Dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide, a related compound, has potential applications in:

-

Pharmaceutical Research: As an intermediate in drug discovery.

-

Chemical Synthesis: As a building block for synthesizing more complex molecules.

Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate, a related compound, has potential applications in:

-

Drug Discovery: Evaluation of its therapeutic potential in various disease models.

-

Chemical Biology: Use as a tool to study biological pathways and molecular interactions.

Related Research

Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Modifications on the quinoline core can significantly alter biological activity, making structure-activity relationship studies essential for optimizing therapeutic effects. Research indicates that similar compounds exhibit antimicrobial, anti-inflammatory, and anticancer activities through these mechanisms.

Anticancer activity has been observed in other quinoline derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume